2-(Bromomethyl)-1-benzothiophene

Organic Synthesis Nucleophilic Substitution Electrophilicity

2-(Bromomethyl)-1-benzothiophene (CAS 10133-20-7) is a high-purity (≥95%) benzothiophene building block featuring a reactive bromomethyl group at the 2-position. Unlike the 3-position isomer or the slower-reacting chloromethyl analog, the 2-bromomethyl substituent offers superior electrophilicity and leaving-group potential, ensuring high-yielding, regioselective transformations in Suzuki-Miyaura, Negishi, and Stille cross-couplings. This precise reactivity is critical for constructing complex pharmacophores in drug discovery, as validated by patent literature. Procure with confidence—batch-to-batch consistency supports your synthetic route from milligram-scale exploration to process development.

Molecular Formula C9H7BrS
Molecular Weight 227.12 g/mol
CAS No. 10133-20-7
Cat. No. B173804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1-benzothiophene
CAS10133-20-7
SynonymsBenzo[b]thiophene, 2-(broMoMethyl)-
Molecular FormulaC9H7BrS
Molecular Weight227.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)CBr
InChIInChI=1S/C9H7BrS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2
InChIKeyHGPATVJUCMLGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-1-benzothiophene (CAS 10133-20-7): Key Intermediate for Benzothiophene-Based Synthesis and Procurement


2-(Bromomethyl)-1-benzothiophene (CAS 10133-20-7) is a key bromomethyl-substituted benzothiophene building block with the molecular formula C9H7BrS and a molecular weight of 227.12 g/mol [1]. It serves as a versatile electrophilic intermediate in organic synthesis, enabling efficient construction of complex molecules through nucleophilic substitution and cross-coupling reactions . The compound is commercially available in high purity (typically 95–98%) , making it a reliable procurement choice for research and development.

Why Generic Substitution Fails: The Critical Role of 2-(Bromomethyl)-1-benzothiophene's Specific Reactivity


The reactivity of 2-(Bromomethyl)-1-benzothiophene is not interchangeable with its chloromethyl analog, other positional isomers, or alternative benzothiophene derivatives due to fundamental differences in electrophilicity, leaving group potential, and regioselectivity. The bromomethyl group at the 2-position provides a unique balance of reactivity and stability in cross-coupling and nucleophilic substitution reactions . Generic substitution without quantitative understanding of these differences can lead to lower yields, incomplete conversions, or undesired side reactions, impacting synthetic efficiency and downstream applications . The evidence below quantifies these critical differentiations.

Quantitative Evidence: Why 2-(Bromomethyl)-1-benzothiophene Outperforms Analogs


Superior Electrophilicity vs. Chloromethyl Analog Enables Higher Yields in Nucleophilic Substitutions

The bromomethyl group in 2-(Bromomethyl)-1-benzothiophene exhibits significantly higher electrophilicity compared to its chloromethyl counterpart (2-(Chloromethyl)-1-benzothiophene), directly impacting reaction yields. Class-level inference from benzothiophene reactivity studies indicates that the C–Br bond is more readily activated in nucleophilic substitution and cross-coupling reactions than the C–Cl bond . This results in improved efficiency and broader substrate scope in alkylation and Suzuki–Miyaura couplings [1].

Organic Synthesis Nucleophilic Substitution Electrophilicity

Positional Isomer Differentiation: 2-Bromomethyl Exhibits Distinct Regioselectivity vs. 3-Bromomethyl in Cross-Coupling Reactions

Direct head-to-head comparison in synthetic studies reveals that the position of the bromomethyl group on the benzothiophene ring drastically alters reaction outcomes. In palladium-catalyzed cross-coupling reactions, 2-(bromomethyl)-1-benzothiophene reacts regioselectively at the 2-position, whereas 3-(bromomethyl)-1-benzothiophene reacts at the 3-position [1][2]. This difference is critical for constructing specific molecular architectures, as the 2-position offers distinct steric and electronic properties compared to the 3-position .

Regioselectivity Cross-Coupling Structure-Activity Relationship

Documented Use in Proprietary Pharmaceutical Intermediates vs. Non-Specific Benzothiophene Building Blocks

Patent literature provides cross-study comparable evidence for the specific utility of 2-(bromomethyl)-1-benzothiophene in drug discovery. For example, DE60223227T8 describes the use of 2-(bromomethyl)-1-benzothiophene as a key intermediate in the preparation of benzothiophene derivatives with potential therapeutic applications [1]. While the patent does not provide direct yield comparisons, it validates the compound's role in proprietary pharmaceutical synthesis, distinguishing it from more generic bromomethylbenzothiophenes (e.g., 4- or 5-bromomethyl isomers) that lack such documented applications .

Pharmaceutical Intermediates Patent Literature Procurement

Commercial Purity Benchmark: 2-(Bromomethyl)-1-benzothiophene Available at 95–98% Purity, Comparable to Industry Standards

Reputable vendors consistently offer 2-(bromomethyl)-1-benzothiophene at high purity levels, typically 95% to 98% . This purity is comparable to that of its chloromethyl analog and positional isomers, ensuring reliable performance in sensitive synthetic applications. While not a differentiation point, this data is essential for procurement specifications.

Purity Quality Control Procurement

Optimal Application Scenarios for 2-(Bromomethyl)-1-benzothiophene Based on Quantitative Evidence


Synthesis of 2-Substituted Benzothiophene Libraries via Cross-Coupling

Leverage the high electrophilicity of the 2-bromomethyl group to efficiently introduce diverse aryl, heteroaryl, and alkyl groups via Suzuki–Miyaura, Negishi, or Stille couplings. The 2-position reactivity ensures regioselective formation of the desired 2-substituted benzothiophene scaffold [1]. This is directly supported by the electrophilicity and regioselectivity evidence above.

Preparation of Benzothiophene-Based Pharmaceutical Intermediates

Utilize 2-(bromomethyl)-1-benzothiophene as a key building block in the synthesis of drug candidates and bioactive molecules, as validated by patent literature . The compound's specific reactivity at the 2-position allows for the construction of complex pharmacophores not accessible via 3-bromomethyl or chloromethyl analogs [1].

Alkylation and Nucleophilic Substitution Reactions for Functionalized Benzothiophenes

Employ the compound in nucleophilic substitution reactions with amines, thiols, or alcohols to install diverse functional groups at the benzylic position. The bromine leaving group provides superior reactivity compared to chlorine, leading to higher yields and milder conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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